![molecular formula C25H26O7 B127548 Millewanin H CAS No. 874303-34-1](/img/structure/B127548.png)
Millewanin H
Overview
Description
Synthesis Analysis
Millewanin H is a natural product found in Millettia pachycarpa . It is one of the isoflavonoids originating from Millettia . The general biosynthetic pathways of isoflavonoids in legumes involve chalcone isomerase (CHI) and isoflavone synthase (IFS) .Molecular Structure Analysis
The molecular formula of Millewanin H is C25H26O7 . It has a molecular weight of 438.5 g/mol .Chemical Reactions Analysis
Millewanin H is one of the isoflavonoids that have been isolated from the leaves of Millettia pachycarpa .Physical And Chemical Properties Analysis
Millewanin H has a molecular weight of 438.5 g/mol . It is a hydroxyisoflavone and a secondary alcohol .Scientific Research Applications
Antiestrogenic Activity in Medical Therapies
Millewanin H has been identified as a compound with antiestrogenic activity . This property is significant in the development of medical therapies for conditions that are influenced by estrogen levels, such as certain types of breast cancer. By reducing the activity of estrogen, Millewanin H could potentially be used to slow down or inhibit the growth of estrogen-dependent tumors.
Pharmacological Potential in Cancer Treatment
Research has highlighted the pharmacological properties of Millettia isoflavonoids, including Millewanin H, against major diseases like cancer . Its role in inhibiting certain cellular activities could be pivotal in developing new anticancer drugs, particularly in targeting specific pathways involved in cancer cell proliferation.
Biochemical Role as a Metabolite
In biochemistry, Millewanin H is classified as a metabolite , which means it could be a product of or an intermediary in metabolic reactions within organisms. Understanding its role in metabolic pathways can provide insights into how certain substances are processed biologically and can lead to the discovery of new biochemical functions.
Mechanism of Action
Millewanin H is a hydroxyisoflavone, a class of organic compounds that are bioactive and have been found to exhibit various pharmacological activities . This compound is isolated from the leaves of Millettia pachycarpa .
Target of Action
Millewanin H primarily targets estrogen receptors . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .
Mode of Action
Millewanin H exhibits antiestrogenic activity . This means that it acts to reduce estrogenic activity in the body, either by reducing the amount of estrogen or by reducing the activity of whatever estrogen is present .
Biochemical Pathways
Given its antiestrogenic activity, it is likely that it interferes with the normal signaling pathways of estrogen and its receptors .
Pharmacokinetics
Like other isoflavones, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Millewanin H’s action are primarily related to its antiestrogenic activity. By reducing the activity of estrogen, it can potentially influence a wide range of biological processes that are regulated by this hormone .
Action Environment
The action, efficacy, and stability of Millewanin H can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIZFURFGRHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103874 | |
Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Millewanin H | |
CAS RN |
874303-34-1 | |
Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874303-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer effects of Millewanin H, and how does this relate to its presence in Cudrania tricuspidata?
A: Research indicates that Millewanin H, isolated from the leaves of Cudrania tricuspidata [], exhibits cytotoxic effects against HL-60 cells, a human leukemia cell line []. While the exact mechanism of action remains unclear, this finding suggests Millewanin H might have potential as an anti-cancer agent. Further research is needed to elucidate its mechanism, efficacy, and safety profile.
Q2: Does Millewanin H exhibit other biological activities besides its cytotoxic effects?
A: The provided research focuses solely on the cytotoxic activity of Millewanin H against HL-60 cells []. Its potential for other biological activities, such as anti-inflammatory or antioxidant properties, remains unexplored based on the available data. Further investigation is required to fully understand the range of Millewanin H's biological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.